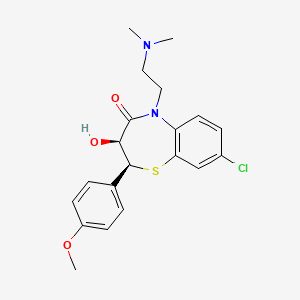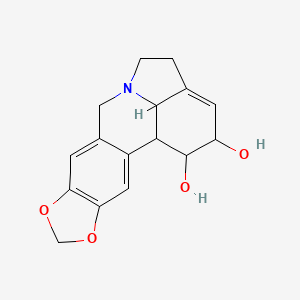
Desacetylclentiazem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desacetylclentiazem is a chemical compound with the molecular formula C20H23ClN2O3S and a molecular weight of 406.926 g/mol . It is a derivative of diltiazem, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is characterized by the presence of a chloro group and a methoxyphenyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desacetylclentiazem involves several steps, starting from the precursor diltiazem. The primary synthetic route includes the deacetylation of diltiazem to produce this compound. This reaction typically requires the use of a strong base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Desacetylclentiazem undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Desacetylclentiazem has several scientific research applications, including:
Mechanism of Action
Desacetylclentiazem exerts its effects primarily by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of smooth muscle, resulting in vasodilation and reduced blood pressure . The molecular targets of this compound include L-type calcium channels, which are critical for the regulation of calcium ion flow in cells .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: The parent compound from which desacetylclentiazem is derived.
Verapamil: Another calcium channel blocker with a similar mechanism of action but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker that primarily targets vascular smooth muscle.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chloro group and a methoxyphenyl group. These structural features contribute to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C20H23ClN2O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(2)10-11-23-16-9-6-14(21)12-17(16)27-19(18(24)20(23)25)13-4-7-15(26-3)8-5-13/h4-9,12,18-19,24H,10-11H2,1-3H3/t18-,19+/m1/s1 |
InChI Key |
DWOKUCFPFUCSID-MOPGFXCFSA-N |
Isomeric SMILES |
CN(C)CCN1C2=C(C=C(C=C2)Cl)S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)CCN1C2=C(C=C(C=C2)Cl)SC(C(C1=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)



![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)
